3-(Quinolin-3-YL)propan-1-amine
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Overview
Description
3-(Quinolin-3-YL)propan-1-amine is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-3-YL)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which can be prepared through classical methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.
Functionalization: The quinoline is then functionalized to introduce the propan-1-amine group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-3-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the propan-1-amine side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
3-(Quinolin-3-YL)propan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Quinolin-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit enzymes involved in critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Quinolin-8-amine: A derivative with an amine group at the 8-position.
Quinolin-2-one: A derivative with a carbonyl group at the 2-position.
Uniqueness
3-(Quinolin-3-YL)propan-1-amine is unique due to the presence of the propan-1-amine side chain, which imparts distinct chemical and biological properties. This structural modification enhances its potential as a versatile intermediate in organic synthesis and drug development .
Properties
CAS No. |
89140-06-7 |
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Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-quinolin-3-ylpropan-1-amine |
InChI |
InChI=1S/C12H14N2/c13-7-3-4-10-8-11-5-1-2-6-12(11)14-9-10/h1-2,5-6,8-9H,3-4,7,13H2 |
InChI Key |
WTUHYMQJACKJHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCCN |
Origin of Product |
United States |
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